

# Introduction: The Strategic Importance of Functionalized Indoles

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## Compound of Interest

Compound Name:	<i>methyl 3-iodo-1H-indole-2-carboxylate</i>
CAS No.:	534595-85-2
Cat. No.:	B1597602

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The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its structural versatility and ability to participate in various biological interactions make it a privileged structure in drug design.[2] The strategic functionalization of the indole ring is paramount for modulating pharmacological activity. Specifically, introducing a halogen at the C3-position, as in **methyl 3-iodo-1H-indole-2-carboxylate**, transforms the molecule into a versatile intermediate. The carbon-iodine bond serves as a highly effective synthetic handle for elaboration through modern cross-coupling methodologies, enabling the construction of complex molecular architectures.[3] This guide elucidates the core chemical properties of this valuable reagent, providing the technical insights necessary for its effective application in synthesis and research.

## Molecular Structure and Physicochemical Properties

**Methyl 3-iodo-1H-indole-2-carboxylate** is a bifunctional molecule featuring an indole nucleus substituted with an iodine atom at the C3 position and a methyl ester at the C2 position. This arrangement of functional groups dictates its chemical behavior and synthetic potential.



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Caption: General workflow for the synthesis of **Methyl 3-iodo-1H-indole-2-carboxylate**.

## Detailed Experimental Protocol: Electrophilic Iodination

This protocol is a representative, self-validating procedure adapted from general methods for indole iodination.

- **Preparation:** To a solution of methyl 1H-indole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add N-Iodosuccinimide (NIS) (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.
- **Reaction:** Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
- **Quenching & Workup:** Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a 10% aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to remove any unreacted iodine, followed by saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ), and finally, brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure **methyl 3-iodo-1H-indole-2-carboxylate**.

## Spectroscopic Profile

While specific experimental spectra for this exact compound are not readily available in public databases, its spectroscopic characteristics can be reliably predicted based on the analysis of its constituent parts and data from closely related analogs, such as methyl 1H-indole-2-carboxylate and other 3-iodoindoles. [4][5]



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| Mass Spectrometry (ESI+) |  $[M+H]^+$ : Expected at  $m/z$  302.0.  $[M+Na]^+$ : Expected at  $m/z$  324.0. The isotopic pattern will be characteristic of a mono-iodinated compound. |

## Chemical Reactivity and Synthetic Utility

The true value of **methyl 3-iodo-1H-indole-2-carboxylate** lies in its reactivity, which is dominated by the C3-iodine bond. This bond is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, making the compound a gateway to a vast array of 3-substituted indoles.

**The Power of the C-I Bond:** The  $C(sp^2)-I$  bond is relatively weak and highly polarizable, rendering it susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0). This is the key initiation step for numerous named reactions that are fundamental to modern organic synthesis.



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Caption: Synthetic utility of **Methyl 3-iodo-1H-indole-2-carboxylate** as a key building block.

## Illustrative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the title compound to form a new carbon-carbon bond, a reaction of immense importance in drug discovery.

- **Catalyst System Preparation:** In a reaction vessel purged with an inert gas (e.g., argon), combine **methyl 3-iodo-1H-indole-2-carboxylate** (1.0 eq), a boronic acid or ester coupling partner (1.2 eq), a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub> (0.05 eq), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0 eq).
- **Solvent Addition:** Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
- **Reaction:** Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
- **Workup and Purification:** After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the 3-aryl- or 3-vinyl-indole-2-carboxylate derivative.

## Applications in Research and Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives are explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. [1][2] **Methyl 3-iodo-1H-indole-2-carboxylate** serves as a critical starting material for building libraries of novel indole-based compounds for high-throughput screening. The ability to systematically and efficiently modify the C3 position allows for detailed Structure-Activity Relationship (SAR) studies, which are essential for optimizing lead compounds into viable drug candidates. [2]

## Conclusion

**Methyl 3-iodo-1H-indole-2-carboxylate** is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its exceptional versatility in transition-metal-catalyzed cross-coupling reactions make it an indispensable building block for chemists. A thorough understanding of its properties, as detailed in this guide, empowers researchers to fully leverage its potential in the synthesis of complex molecules and the discovery of new therapeutics.

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